

An In-depth Technical Guide to Methyl 5-amino-2-fluorobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 5-amino-2-fluorobenzoate

Cat. No.: B1317051

[Get Quote](#)

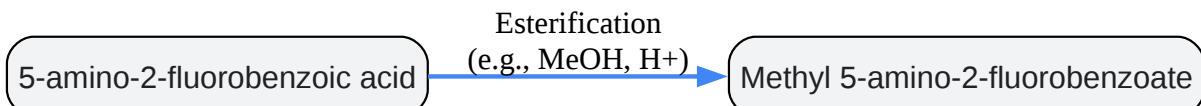
For Researchers, Scientists, and Drug Development Professionals

CAS Number: 56741-34-5

This technical guide provides a comprehensive overview of **Methyl 5-amino-2-fluorobenzoate**, a key chemical intermediate with significant potential in pharmaceutical research and development. This document details its chemical and physical properties, outlines available synthesis protocols, and explores its applications in medicinal chemistry.

Core Chemical and Physical Properties

Methyl 5-amino-2-fluorobenzoate is a substituted aromatic compound with the molecular formula $C_8H_8FNO_2$ and a molecular weight of 169.15 g/mol .^[1] Its structural and physical properties are summarized in the table below.


Property	Value	Source
CAS Number	56741-34-5	[1]
Molecular Formula	C ₈ H ₈ FNO ₂	[1]
Molecular Weight	169.15 g/mol	[1]
Appearance	Brown to black solid	[2]
Melting Point	84-86 °C	[2]
Boiling Point (Predicted)	302.3 ± 27.0 °C	[2]
Density (Predicted)	1.264 ± 0.06 g/cm ³	[2]
pKa (Predicted)	3.51 ± 0.10	[2]

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for **Methyl 5-amino-2-fluorobenzoate** are not extensively documented in publicly available literature, general methodologies for the synthesis of related aminobenzoate derivatives can be adapted. One common approach involves the esterification of the corresponding carboxylic acid, 2-amino-5-fluorobenzoic acid.

A general procedure for the synthesis of a related compound, methyl 2-amino-5-fluorobenzoate, involves dissolving 2-amino-5-fluorobenzoic acid in a solution of 3N HCl in methanol and refluxing the mixture overnight.[\[3\]](#) The product is then isolated through extraction and purified using silica gel column chromatography.[\[3\]](#)

A logical synthetic pathway for **Methyl 5-amino-2-fluorobenzoate** would likely involve similar esterification of 5-amino-2-fluorobenzoic acid.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 5-amino-2-fluorobenzoate 56741-34-5 [sigmaaldrich.com]
- 2. 56741-34-5 CAS MSDS (METHYL 5-AMINO-2-FLUOROBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-Amino-5-fluorobenzoic acid methyl ester | 319-24-4 [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 5-amino-2-fluorobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1317051#methyl-5-amino-2-fluorobenzoate-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com